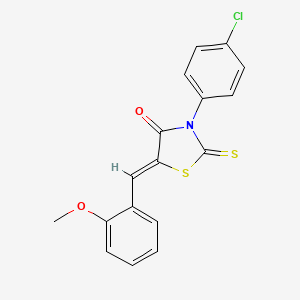

(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Descripción

(Z)-3-(4-Chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a 2-methoxybenzylidene substituent at position 5 and a 4-chlorophenyl group at position 2. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties . The Z-configuration of the benzylidene moiety is critical for maintaining planar conjugation, which enhances interactions with biological targets like enzymes or receptors .

The compound is synthesized via Knoevenagel condensation between 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 2-methoxybenzaldehyde in the presence of a catalyst (e.g., acetic acid and sodium acetate) .

Propiedades

IUPAC Name |

(5Z)-3-(4-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNABNXVVEGMI-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and a thiazolidine derivative, followed by purification steps such as recrystallization. The compound's structure has been confirmed through various spectroscopic techniques including NMR and X-ray crystallography .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound induces cell cycle arrest at the S phase and reduces melanin content in melanoma cells, suggesting its potential as a novel therapeutic agent in melanoma treatment .

Table 1: Cytotoxicity Data of (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| VMM917 (Melanoma) | 12.5 | Induces S-phase arrest; reduces melanin |

| A549 (Lung Cancer) | 15.0 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of certain bacteria and fungi, suggesting its potential application in treating infections .

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it triggers apoptosis through mitochondrial pathways, characterized by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle in cancer cells, preventing further proliferation.

Case Studies

- Melanoma Treatment : A study investigated the effects of this compound on human melanoma cells (VMM917). Results indicated a significant reduction in cell viability and induction of apoptosis, positioning it as a promising candidate for melanoma therapy .

- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties against various pathogens. The results showed effective inhibition, particularly against Candida albicans, suggesting its utility in treating fungal infections .

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been studied for several biological activities, including:

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains and fungi, suggesting potential as broad-spectrum antimicrobial agents .

Antioxidant Properties

Thiazolidine derivatives have been evaluated for their antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro, indicating their potential use in preventing oxidative damage in cells .

Anticancer Potential

The anticancer activity of thiazolidine derivatives has been extensively researched. For example, (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have highlighted its effectiveness against breast cancer cell lines, showing significant inhibition of cell growth .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that thiazolidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against multiple strains, revealing significant inhibition zones comparable to standard antibiotics .

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant potential of related thiazolidine compounds was assessed using DPPH and ABTS radical scavenging assays. Results indicated that these compounds effectively reduced free radical concentrations in vitro, highlighting their potential application in formulations aimed at reducing oxidative stress-related diseases .

Case Study 3: Anticancer Activity

A comprehensive study on the anticancer properties of structurally similar thiazolidines revealed that they could induce apoptosis in MCF7 breast cancer cells. The study utilized various assays to confirm the mechanism of action and established a dose-dependent relationship between compound concentration and cytotoxicity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and physicochemical properties of rhodanine derivatives are highly dependent on the substituents at positions 3 and 3. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

However, 4-substituted derivatives (e.g., 2m) often exhibit stronger electron-donating effects, improving antioxidant activity . Hydroxy or dimethylamino groups (e.g., 3g, 2m) increase polarity, which may improve solubility but reduce bioavailability .

Substituent at Position 3: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, stabilizing the thiazolidinone ring and enhancing interactions with hydrophobic enzyme pockets . Benzo[d]thiazol-2-yl (A7) or 2-anilino-2-oxoethyl (3e) substituents introduce additional hydrogen-bonding or π-stacking interactions, critical for enzyme inhibition .

Biological Activity Trends :

- Compounds with 4-methoxybenzylidene (e.g., 3e, A7) show potent enzyme inhibition, likely due to optimal alignment with catalytic sites .

- Antimicrobial Activity : Analogs with indole or triazole substituents (e.g., ) demonstrate EC₅₀ values as low as 12.28 µM, suggesting that the target compound’s 2-methoxy group could similarly enhance binding to microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.